(R)-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide
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Overview
Description
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a pyrrolidine ring, a carboxamide group, and a sulfaneylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide can be achieved through several synthetic routes. One common method involves the formation of the pyrrolidine ring followed by the introduction of the carboxamide group and the sulfaneylidene moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a drug candidate for certain diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of ®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Pyrrole-3-carboxamide derivatives
- Pyrrolidine-2,4-dione derivatives
- Pyrrole-imidazole alkaloids
Uniqueness
®-N-(dimethyl(oxo)-l6-sulfaneylidene)pyrrolidine-2-carboxamide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrrolidine ring, carboxamide group, and sulfaneylidene moiety sets it apart from other similar compounds, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H14N2O2S |
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Molecular Weight |
190.27 g/mol |
IUPAC Name |
(2R)-N-[dimethyl(oxo)-λ6-sulfanylidene]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O2S/c1-12(2,11)9-7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
SWVURHALGJEQHR-ZCFIWIBFSA-N |
Isomeric SMILES |
CS(=NC(=O)[C@H]1CCCN1)(=O)C |
Canonical SMILES |
CS(=NC(=O)C1CCCN1)(=O)C |
Origin of Product |
United States |
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